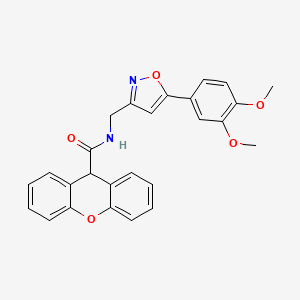
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is related . It has a molecular weight of 270.72 . Another related compound is “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide” with CAS No. 953232-70-7.
Molecular Structure Analysis
The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.
Physical and Chemical Properties Analysis
The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antitumor Activity
Research has indicated the synthesis and potential antitumor activity of compounds with structural similarities to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide. For example, studies on antitumor imidazotetrazines have shown that certain compounds within this class exhibit curative activity against leukemia, suggesting that similar structural components in this compound could offer antitumor properties (Stevens et al., 1984).
Anti-Inflammatory and Analgesic Properties
Compounds featuring the 3,4-dimethoxyphenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic properties, which might suggest potential applications for this compound in this area (El‐Hawash & El-Mallah, 1998).
Synthesis and Drug Design
The structural motif of 3,4-dimethoxyphenyl is commonly involved in the synthesis of novel compounds with potential pharmacological activities. Research on various derivatives, including those with xanthene and isoxazole components, highlights the versatility of these groups in drug design and development, potentially offering routes to discover new therapeutic agents with specific biochemical targets (Prabhuswamy et al., 2016).
Material Science and Polymer Research
Additionally, the xanthene component is significant in the field of material science, particularly in the development of new polyamides with unique properties such as optical transparency and solubility in organic solvents. This suggests potential applications in creating advanced materials for various industrial and technological uses (Guo et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUMOMCDXBTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
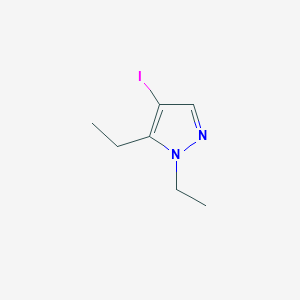
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)
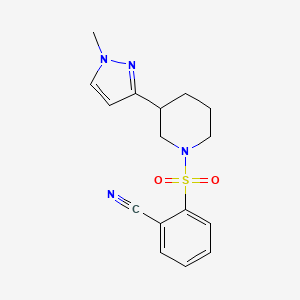

![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
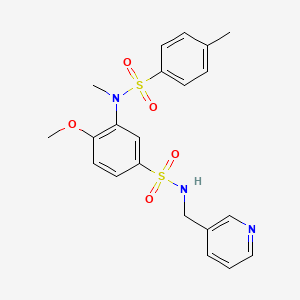
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
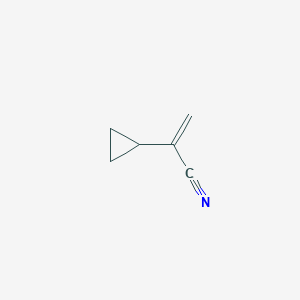
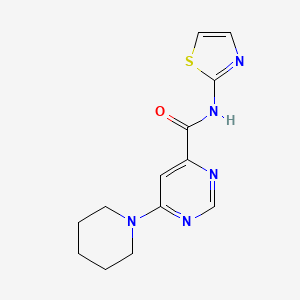
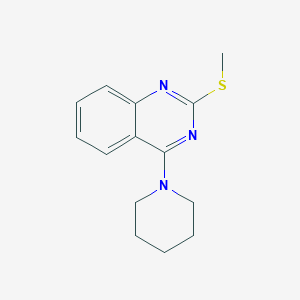
![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)

